Alpha-Amylcinnamyl Alcohol is an organic compound classified within the family of cinnamyl alcohol derivatives. It is characterized by a floral aroma and is often utilized in the fragrance and flavoring industries due to its pleasant scent. This compound is known for its potential applications in food and cosmetic products, where it serves as a flavoring agent or fragrance component.
Alpha-Amylcinnamyl Alcohol can be derived from natural sources, particularly through the hydrolysis of certain essential oils containing cinnamic compounds. It can also be synthesized through various chemical methods involving cinnamaldehyde and alcohols.
Alpha-Amylcinnamyl Alcohol can be synthesized using several methods, with the most common involving the reduction of alpha-amylcinnamaldehyde or through the reaction of cinnamaldehyde with amyl alcohol in the presence of catalysts.
The synthesis typically requires careful control of temperature and pH to ensure optimal yields and purity. The final product can be characterized using techniques such as gas chromatography to confirm its identity and assess purity levels.
Alpha-Amylcinnamyl Alcohol can undergo several chemical reactions, including oxidation, which converts it into alpha-amylcinnamic acid. This transformation typically involves:
The oxidation process generally requires controlled conditions to prevent overoxidation, which could lead to unwanted by-products.
The mechanism of action for alpha-amylcinnamyl alcohol primarily revolves around its interaction with olfactory receptors, contributing to its scent profile. Its floral notes are attributed to specific functional groups within its molecular structure that interact favorably with these receptors.
Studies have shown that the compound's aroma can influence sensory perceptions in food and fragrances, making it a valuable ingredient in various formulations.
Scientific Uses
Alpha-Amylcinnamyl Alcohol is widely used in:
Regulatory Status
The compound has been evaluated for safety by organizations such as FEMA (Flavor and Extract Manufacturers Association) and JECFA (Joint FAO/WHO Expert Committee on Food Additives), confirming its Generally Recognized As Safe (GRAS) status when used within specified limits .
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